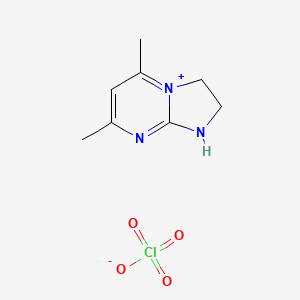![molecular formula C18H22N2O B14675298 N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline CAS No. 40046-93-3](/img/structure/B14675298.png)
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline is a chemical compound with the molecular formula C18H22N2O. It is a type of Schiff base, characterized by the presence of an azomethine group (–N=CH–). Schiff bases are known for their versatility and ease of synthesis, often formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline typically involves the condensation reaction between N,N-diethylaniline and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of N,N-diethylaniline and 4-methoxybenzaldehyde.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (–N=CH–) plays a crucial role in forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-4-[(4-hydroxyphenyl)iminomethyl]aniline
- N,N-diethyl-4-[(4-chlorophenyl)iminomethyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)iminomethyl]aniline
Uniqueness
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, making it more electron-donating compared to its analogs with different substituents. This can affect the compound’s reactivity and interaction with other molecules, making it particularly useful in specific applications such as dye synthesis and optoelectronics .
Propriétés
Numéro CAS |
40046-93-3 |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C18H22N2O/c1-4-20(5-2)17-10-6-15(7-11-17)14-19-16-8-12-18(21-3)13-9-16/h6-14H,4-5H2,1-3H3 |
Clé InChI |
HUKQWJFIQJQJTR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


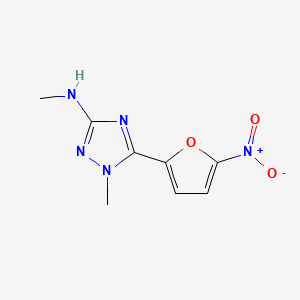
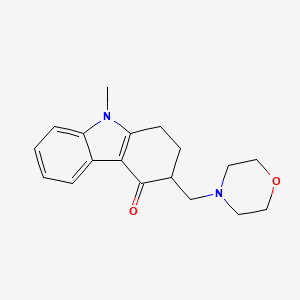
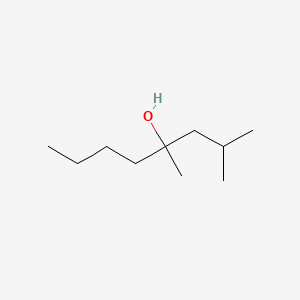
![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)
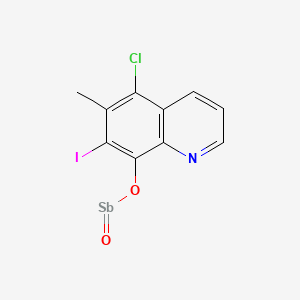
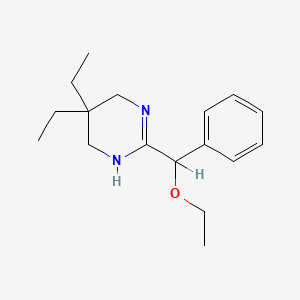
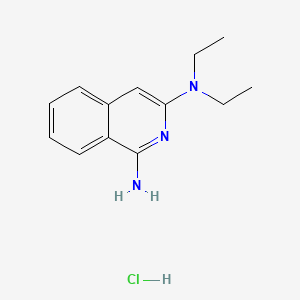

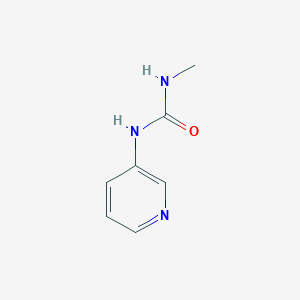

![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
stannane](/img/structure/B14675285.png)
